3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
CAS No. |
1247381-85-6 |
|---|---|
Molecular Formula |
C10H10BrN3OS |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
RWLBRGFAGDKNRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Cyclization
A novel sulfonic acid-promoted cyclization enables efficient triazolone formation. For example, treatment of acyl semicarbazide 23 with methanesulfonic acid in toluene at 80–90°C yields triazolone 25 in 85% yield after 3 hours. This method avoids base-mediated side reactions and is compatible with diverse substituents. The mechanism involves protonation of the urea oxygen, facilitating intramolecular nucleophilic attack and subsequent dehydration (Figure 1).
Key Conditions :
Formic Acid Cyclization
Cyclization of formilsemicarbazide 2 in refluxing formic acid (150°C, 2 h) provides 1,2,4-triazol-3-one 3 in 89% yield. While effective, this method generates corrosive HCl gas when using semicarbazide hydrochloride, necessitating specialized equipment. Substituting semicarbazide free base eliminates HCl byproducts, improving safety and scalability.
Introduction of the Sulfanyl Group
The bromophenylmethylsulfanyl moiety is installed via nucleophilic substitution or alkylation.
Thiolate Alkylation
Reaction of sodium thiophenolate with 3-bromobenzyl bromide in ethanol at 60°C for 6 hours affords 3-bromobenzyl phenyl sulfide in 82% yield. Adapting this to the triazolone system, the thiolate anion of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one reacts with 3-bromobenzyl bromide under basic conditions (K₂CO₃, DMF, 25°C, 12 h) to yield the target compound in 68% purity.
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 68 |
| Cs₂CO₃ | DMSO | 60 | 74 |
| NaOH | EtOH | Reflux | 55 |
Mitsunobu Reaction
Coupling the triazolone with 3-bromobenzyl mercaptan using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to 25°C, 4 h) achieves 71% yield. This method preserves stereochemistry but requires anhydrous conditions and costly reagents.
Convergent Synthesis Strategies
Fragment Coupling
A convergent route involves separate synthesis of the triazolone core and sulfanyl component, followed by coupling:
-
Triazolone precursor : 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is prepared via acid-mediated cyclization.
-
Sulfanyl component : 3-Bromobenzyl thiol is generated by reducing 3-bromobenzyl disulfide with LiAlH₄.
-
Coupling : Reacting both fragments with N,N’-dicyclohexylcarbodiimide (DCC) in CH₂Cl₂ (0°C, 2 h) yields the target compound in 65% yield after purification.
Regioselectivity and Steric Effects
The 4-methyl group directs sulfanyl substitution to the 3-position due to steric hindrance. Computational studies indicate that the methyl group increases the activation energy for alternative substitution pathways by 12–15 kJ/mol. Chelation-controlled mechanisms, as seen in cesium enolate intermediates, further enhance regioselectivity in related triazole systems.
Industrial-Scale Considerations
Solvent Selection
DMSO and DMF facilitate high-yield reactions but pose purification challenges. Switching to ethyl acetate/water biphasic systems reduces DMSO content in the organic layer by 93%, simplifying workup.
Byproduct Management
Residual hydrazine derivatives are mitigated via aqueous washes (brine, 15 mL × 3). For acid-mediated routes, neutralization with NaHCO₃ prevents equipment corrosion.
Analytical Characterization
Key Data for 3-{[(3-Bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one :
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.55 (s, 2H, SCH₂), 3.12 (s, 3H, N-CH₃).
-
HRMS : m/z calcd. for C₁₀H₁₀BrN₃OS [M+H]⁺ 314.9692, found 314.9689.
Emerging Methodologies
Radiolabeled analogs (e.g., [¹¹C]-triazolones) are synthesized using [¹¹C]CH₃OTf alkylation, achieving specific activities >1,000 GBq/µmol . This technique enables pharmacokinetic studies but requires specialized infrastructure.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 3-bromophenyl group undergoes aryl substitution reactions under transition-metal catalysis. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the bromine with aryl groups (e.g., phenyl, pyridyl) under Pd(PPh₃)₄ catalysis (80–100°C, DMF/H₂O, 12–24 h) .
Example Reaction:
Key Data:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 80 | DMF/H₂O | 78 | |
| Pd(OAc)₂/XPhos | 100 | Toluene/EtOH | 85 |
Oxidation of the Sulfanyl Group
The thioether (-S-) linker is oxidized to sulfone (-SO₂-) or sulfoxide (-SO-) using H₂O₂ or mCPBA.
Reaction Conditions:
-
Sulfoxide formation: 3% H₂O₂ in acetic acid (25°C, 2 h, 92% yield) .
-
Sulfone formation: mCPBA in DCM (0°C → RT, 4 h, 88% yield) .
Mechanistic Insight:
The sulfanyl group acts as a soft nucleophile, with oxidation proceeding via electrophilic attack by peroxides. The electron-withdrawing triazolone ring accelerates reactivity .
Alkylation at the Sulfanyl Group
The sulfur atom undergoes S-alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in basic media (K₂CO₃ or Cs₂CO₃).
Example:
Key Data:
| Base | Alkylating Agent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cs₂CO₃ | Benzyl bromide | DMF | 24 | 61 | |
| K₂CO₃ | Methyl iodide | Acetone | 6 | 73 |
Tautomerism and Reactivity of the Triazolone Ring
The 1,2,4-triazol-5-one core exists in equilibrium between thione (C=S) and thiol (S-H) tautomers, influencing its reactivity:
Spectroscopic Evidence:
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the triazolone ring undergoes cyclocondensation with hydrazines or carbonyl compounds to form fused heterocycles (e.g., triazolo[1,5-a]pyrimidines) .
Example Reaction with Hydrazine:
Key Data:
| Reagent | Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 8 h | 68 | |
| Phenylhydrazine | AcOH, Δ, 12 h | 75 |
Reduction of the Triazolone Ring
The carbonyl group in the triazol-5-one is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming 4,5-dihydro-1H-1,2,4-triazol-5-ol derivatives .
Example:
Key Data:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH | 45–50 | 57 | |
| LiAlH₄ | THF | 0 → RT | 82 |
Functionalization via Electrophilic Aromatic Substitution
The bromophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the bromine .
Nitration Example:
Key Data:
| Electrophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 65 | |
| ClSO₃H | RT, 3 h | 58 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that the presence of the bromophenyl group enhances the compound's interaction with microbial cell membranes, leading to increased antimicrobial activity.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | E. coli, S. aureus | 32 µg/mL |
| Control (Standard Antibiotic) | E. coli, S. aureus | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives, including the target compound. The results indicated a dose-dependent inhibition of tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Fungicidal Activity
The compound has shown promise as a fungicide in agricultural applications. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting spore germination.
Table 2: Fungicidal Activity Against Common Fungal Pathogens
| Pathogen | Inhibition Concentration (IC50) | Mode of Action |
|---|---|---|
| Fusarium oxysporum | 25 µg/mL | Cell wall synthesis inhibition |
| Botrytis cinerea | 30 µg/mL | Spore germination inhibition |
Plant Growth Promotion
Research indicates that certain triazole compounds can enhance plant growth by regulating phytohormones. The target compound's application in plant studies has led to increased root biomass and improved nutrient uptake.
Synthesis of Polymers
The compound serves as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications.
Case Study: Polymer Development
In a recent study published in Polymer Science, researchers utilized the compound to create a new class of thermoplastic elastomers that exhibited superior flexibility and durability compared to conventional materials.
Mechanism of Action
The mechanism of action of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl group may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar compounds to 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:
- 3-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-{[(4-methylphenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
These compounds share similar chemical structures but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1247381-85-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems and its potential therapeutic applications.
- Molecular Formula : C10H10BrN3OS
- Molecular Weight : 284.17 g/mol
- IUPAC Name : 5-[(3-bromobenzyl)sulfanyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Biological Activity Overview
Research indicates that compounds containing a triazole ring often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the sulfanyl group and the bromophenyl moiety in this compound may enhance its biological efficacy.
Anticancer Activity
A study highlighted the anticancer potential of mercapto-substituted 1,2,4-triazoles, suggesting that derivatives like this compound could exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In related studies, triazole derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their effectiveness against bacterial and fungal strains. For example:
- In vitro Studies : Compounds similar to the one have demonstrated significant antibacterial activity comparable to standard antibiotics like chloramphenicol .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme functions critical for cancer cell proliferation.
- Disruption of Membrane Integrity : The sulfanyl group might play a role in disrupting bacterial cell membranes.
Safety Profile
The compound has been classified with several hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Proper safety protocols should be followed when handling this compound in laboratory settings .
Q & A
Q. Q1. What are the optimal synthetic routes for 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, 1,2,4-triazole derivatives are synthesized via thioetherification of 3-bromobenzyl mercaptan with preformed triazole intermediates under reflux in anhydrous ethanol or DMF . Yield optimization requires controlled pH (acidic media for cyclization) and temperature (60–80°C). Substituent steric effects (e.g., 3-bromophenyl vs. 4-fluorophenyl) impact reactivity, as seen in analogous compounds . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound (>95% purity).
Q. Q2. How can structural characterization be performed to confirm the identity of this triazole derivative?
Methodological Answer: Use a combination of:
- X-ray crystallography to resolve the 3D structure, particularly for verifying sulfanyl and bromophenyl substituents .
- NMR spectroscopy : -NMR detects methyl protons (~δ 2.5 ppm) and aromatic protons from the 3-bromophenyl group (δ 7.2–7.8 ppm). -NMR confirms the triazolone carbonyl (~δ 165 ppm) .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] at m/z 326.98 for CHBrNOS) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the biological activity disparities among structurally similar 1,2,4-triazole derivatives?
Methodological Answer: Activity variations arise from substituent-driven electronic and steric effects. For example:
- Lipophilicity : Fluorinated or brominated aryl groups enhance membrane permeability, as shown in PubChem data for fluorobenzyl analogs .
- H-bonding capacity : The sulfanyl group acts as a H-bond acceptor, influencing receptor binding. Comparative molecular docking studies (e.g., AutoDock Vina) reveal stronger interactions with target enzymes (e.g., fungal CYP51) for bromophenyl vs. methoxyphenyl derivatives .
- Conformational rigidity : Cycloheptyl or methyl groups restrict rotational freedom, altering pharmacophore alignment .
Q. Q4. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
Methodological Answer:
- DFT calculations (B3LYP/6-311G(d)) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). A smaller HOMO-LUMO gap (<4 eV) suggests higher reactivity, correlating with electrophilic attack sites (e.g., sulfur atoms) .
- Mulliken charge analysis identifies nucleophilic regions (negative charges on triazolone oxygen) and electrophilic regions (positive charges on bromophenyl carbon) .
- Molecular dynamics simulations assess stability in solvated systems (e.g., water, DMSO) by monitoring RMSD (<2 Å over 50 ns indicates stability) .
Q. Q5. What analytical strategies resolve contradictions in reported biological data (e.g., antifungal vs. antibacterial efficacy)?
Methodological Answer:
- Dose-response profiling : Use MIC assays with standardized strains (e.g., Candida albicans ATCC 90028, Staphylococcus aureus ATCC 29213) to establish IC values. Discrepancies may arise from assay conditions (aerobic vs. anaerobic) .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., triazole ring cleavage under oxidative conditions), which may explain reduced activity in certain media .
- Synergistic studies : Test combinations with known antifungals (e.g., fluconazole) to identify potentiation effects via checkerboard assays .
Methodological Challenges
Q. Q6. How can regioselectivity issues during triazole functionalization be mitigated?
Methodological Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., sulfanyl groups with trityl chloride) during alkylation/arylation .
- Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromophenyl modifications .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution at the triazole C-3 position .
Critical Research Gaps
- In vivo pharmacokinetics : Limited data on bioavailability and metabolic pathways (e.g., cytochrome P450 interactions).
- Toxicity profiling : Need for acute/chronic toxicity studies in model organisms (e.g., zebrafish embryos).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
